

A Technical Guide to the Physicochemical Properties of Desacetylvinblastine Hydrazide

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Compound of Interest

Compound Name: Desacetylvinblastine hydrazide

Cat. No.: B1664167

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Introduction

Desacetylvinblastine hydrazide (Des-VH), a derivative of the potent vinca alkaloid vinblastine, is a key component in the development of targeted cancer therapeutics. Its conjugation to targeting moieties, such as folic acid, allows for selective delivery to tumor cells, enhancing efficacy while minimizing systemic toxicity. A thorough understanding of its physicochemical properties is paramount for its effective formulation, characterization, and application in drug delivery systems. This guide provides a comprehensive overview of the known physicochemical characteristics of **Desacetylvinblastine hydrazide**, details relevant experimental protocols, and illustrates associated biological pathways.

Physicochemical Properties

The fundamental physicochemical properties of **Desacetylvinblastine hydrazide** are summarized below. These parameters are crucial for predicting its behavior in biological systems and for the design of analytical and formulation strategies.

Table 1: General and Calculated Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C43H56N6O7	[1][2][3][4][5]
Molecular Weight	768.94 g/mol	[1][2][3][4][5]
CAS Number	55383-37-4	[1][2][3][4][5][6]
Appearance	Pale Brown Solid	[2]
XLogP3	2.9	[5]
Hydrogen Bond Donor Count	6	[5]
Hydrogen Bond Acceptor Count	11	[5]
Rotatable Bond Count	7	[5]
Topological Polar Surface Area	182.92 Å ²	[1]
Exact Mass	768.421048 g/mol	[5]

Table 2: Experimentally Determined Physicochemical Properties

Property	Value	Source(s)
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol.	[2]
Melting Point	Not explicitly reported in the searched literature.	
pKa	Not explicitly reported in the searched literature.	

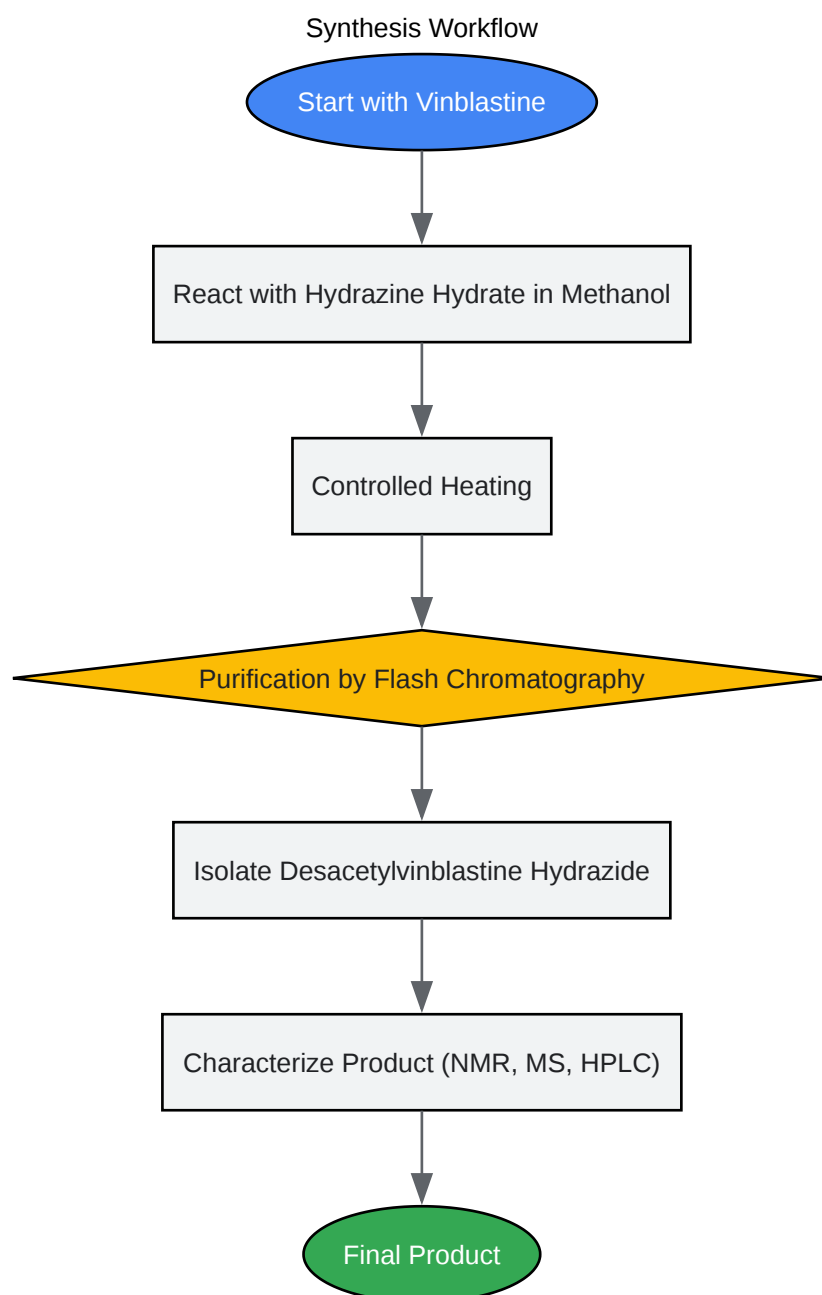
Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties and the synthesis of **Desacetylvinblastine hydrazide** are outlined below. These are based on established methodologies for similar compounds.

Synthesis of Desacetylvinblastine Hydrazide

A common method for the synthesis of hydrazide derivatives involves the reaction of an ester with hydrazine hydrate.[7][8] For **Desacetylvinblastine hydrazide**, a direct reaction of vinblastine with hydrazine has been reported.[9]

Workflow for the Synthesis of **Desacetylvinblastine Hydrazide**



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Caption: Workflow for the synthesis of **Desacetylvinblastine hydrazide**.

Materials:

- Vinblastine sulfate
- Hydrazine hydrate
- Methanol (anhydrous)
- Inert gas (e.g., Argon or Nitrogen)
- Silica gel for flash chromatography
- Appropriate solvent system for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

- Dissolve vinblastine sulfate in anhydrous methanol under an inert atmosphere.
- Add an excess of hydrazine hydrate to the solution.
- Heat the reaction mixture under controlled conditions (e.g., reflux) for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).[10]
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product using flash column chromatography on silica gel.[9]
- Elute the column with a suitable solvent gradient to separate the desired product from unreacted starting material and byproducts.
- Collect the fractions containing **Desacetylvinblastine hydrazide** and combine them.
- Evaporate the solvent to yield the purified product.

- Confirm the identity and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[11]

Determination of Solubility

The solubility of a compound is a critical parameter for its formulation and bioavailability. A standard shake-flask method can be employed.[12][13]

Procedure:

- Add an excess amount of **Desacetylvinblastine hydrazide** to a known volume of the solvent (e.g., water, phosphate-buffered saline, chloroform, DMSO, methanol) in a sealed vial.
- Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).[14]
- After equilibration, centrifuge or filter the suspension to separate the undissolved solid.[12][14]
- Carefully withdraw an aliquot of the supernatant.
- Determine the concentration of the dissolved **Desacetylvinblastine hydrazide** in the aliquot using a validated analytical method, such as HPLC with UV detection.[15]
- The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).

Determination of Melting Point

The melting point is a key indicator of a compound's purity.

Procedure:

- Finely powder a small amount of dry **Desacetylvinblastine hydrazide**.
- Pack the powder into a capillary tube to a height of 2-3 mm.

- Place the capillary tube in a melting point apparatus.[10]
- Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire solid has melted.[10]

Stability Studies

Assessing the stability of **Desacetylvincristine hydrazide** under various conditions is crucial for determining its shelf-life and appropriate storage conditions. Stability is often evaluated using a stability-indicating HPLC method.[15][16][17][18]

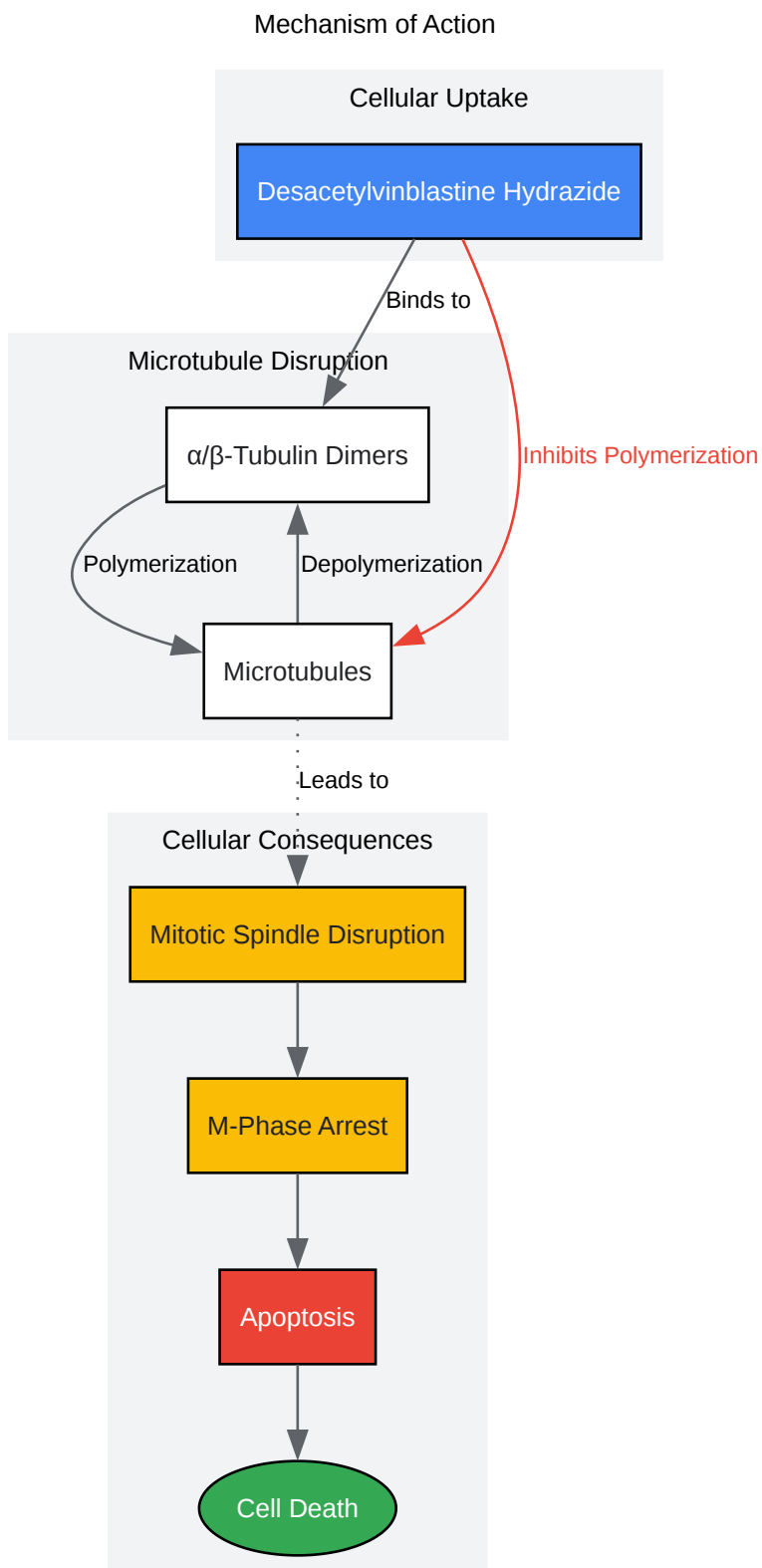
Procedure:

- Prepare solutions of **Desacetylvincristine hydrazide** in relevant media (e.g., infusion fluids, formulation buffers).[15]
- Store the solutions under different conditions of temperature (e.g., 4 °C, 25 °C, 40 °C) and light exposure.[15][16]
- At specified time intervals (e.g., 0, 1, 3, 7, 14, 28 days), withdraw aliquots of the solutions. [18]
- Analyze the aliquots using a validated stability-indicating HPLC method that can separate the intact drug from its degradation products.[15]
- Quantify the amount of **Desacetylvincristine hydrazide** remaining at each time point.
- The stability is reported as the percentage of the initial concentration remaining over time.

Mechanism of Action and Signaling Pathways

Like other vinca alkaloids, **Desacetylvincristine hydrazide** exerts its cytotoxic effects by interfering with microtubule dynamics.[19] This disruption of the microtubule network leads to cell cycle arrest, primarily in the M-phase, and subsequently induces apoptosis (programmed cell death).[20][21][22][23]

Signaling Pathway of **Desacetylvinblastine Hydrazide**



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